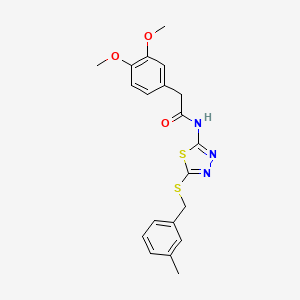
2-(3,4-dimethoxyphenyl)-N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethoxyphenyl)-N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H21N3O3S2 and its molecular weight is 415.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3,4-dimethoxyphenyl)-N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide , also known by its CAS number 877656-28-5, is a novel derivative of the 1,3,4-thiadiazole scaffold. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H22N2O3S2 with a molecular weight of approximately 426.6 g/mol. Its structure includes a thiadiazole ring which is known for conferring various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N2O3S2 |
| Molecular Weight | 426.6 g/mol |
| CAS Number | 877656-28-5 |
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. A study highlighted the synthesis of various thiadiazole derivatives and their effectiveness against multiple bacterial strains. The presence of electron-donating groups such as methoxy enhances the antimicrobial efficacy of these compounds .
Case Study:
In a comparative analysis, derivatives with different substituents were tested against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) value indicating strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The anticancer potential of this compound was evaluated using the MTT assay across various cancer cell lines including PC3 (prostate cancer), U87 (glioblastoma), and MDA-MB-231 (breast cancer).
Findings:
- The compound showed cytotoxic effects with IC50 values ranging from 8 µM to 25 µM depending on the cell line.
- Notably, modifications on the phenyl ring influenced the cytotoxicity; for instance, substituents at the ortho position reduced activity compared to meta or para substitutions .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity: The thiadiazole ring may inhibit key enzymes involved in cellular proliferation.
- Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells leading to programmed cell death.
- Membrane Disruption: Antimicrobial action is likely mediated through disruption of bacterial cell membranes.
Research Findings Summary
A systematic review of literature reveals that derivatives like this compound are promising candidates for drug development due to their diverse biological activities.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-13-5-4-6-15(9-13)12-27-20-23-22-19(28-20)21-18(24)11-14-7-8-16(25-2)17(10-14)26-3/h4-10H,11-12H2,1-3H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPBROMVLSIBDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(S2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














